

# experimental protocols using Met-Enkephalin-Arg-Phe

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## Compound of Interest

Compound Name: Met-Enkephalin-Arg-Phe

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## Application Notes: Met-Enkephalin-Arg-Phe

Compound: **Met-Enkephalin-Arg-Phe** (MERF) Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Phe

Synonyms: MEAP, Methionine Enkephalin-Arg-Phe

## Introduction

**Met-Enkephalin-Arg-Phe** (MERF) is an endogenous heptapeptide opioid derived from the precursor protein proenkephalin A.[1] As a member of the enkephalin family, MERF plays a significant role in pain modulation and neurotransmission by acting as an agonist at opioid receptors.[2][3] Its discovery and study provide valuable insights into the endogenous opioid system, offering a target for the development of novel analgesics and neuroprotective agents.[3]

## Biological Activity and Receptor Profile

MERF functions as an agonist at the three main classes of opioid receptors: mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ).[2] While it interacts with all three, studies suggest it possesses a high affinity for  $\mu$ -opioid receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through the inhibitory G-protein ( $G_i$ / $G_o$ ) pathway. This leads to the modulation of adenylyl cyclase activity and ion channels, resulting in a reduction of neuronal excitability and neurotransmitter release.

The peptide's analgesic properties have been demonstrated in vivo, where intracerebroventricular administration produces a potent, dose-dependent inhibition of pain responses, such as in the tail-flick test in mice. Its effects are reversible by the non-selective opioid antagonist naloxone, confirming its action through opioid receptors. Beyond analgesia, MERF is involved in sensory and motor integration and may participate in the physiological response to spinal cord trauma.

## Research Applications

MERF is a critical tool for researchers in pharmacology, neurobiology, and drug development. Key applications include:

- **Pain Research:** Investigating the mechanisms of endogenous pain control and exploring novel analgesic therapies.
- **Receptor Pharmacology:** Characterizing the binding profiles and functional activity of ligands at opioid receptors.
- **Signal Transduction:** Elucidating the downstream signaling pathways associated with opioid receptor activation.
- **Neurobiology:** Studying the role of endogenous opioids in mood, behavior, and stress responses.

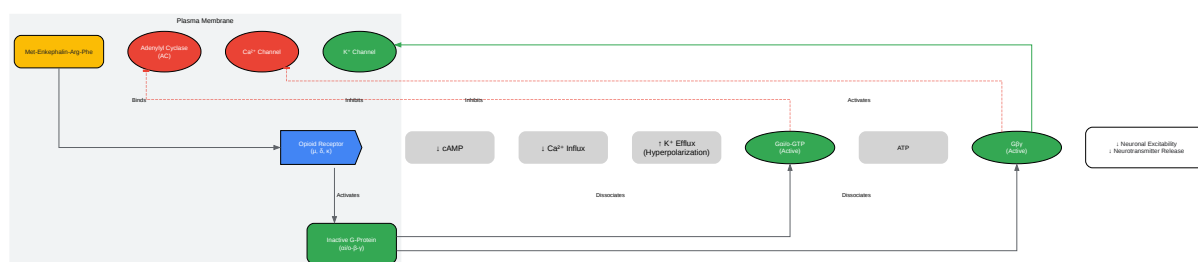
## Quantitative Data Summary

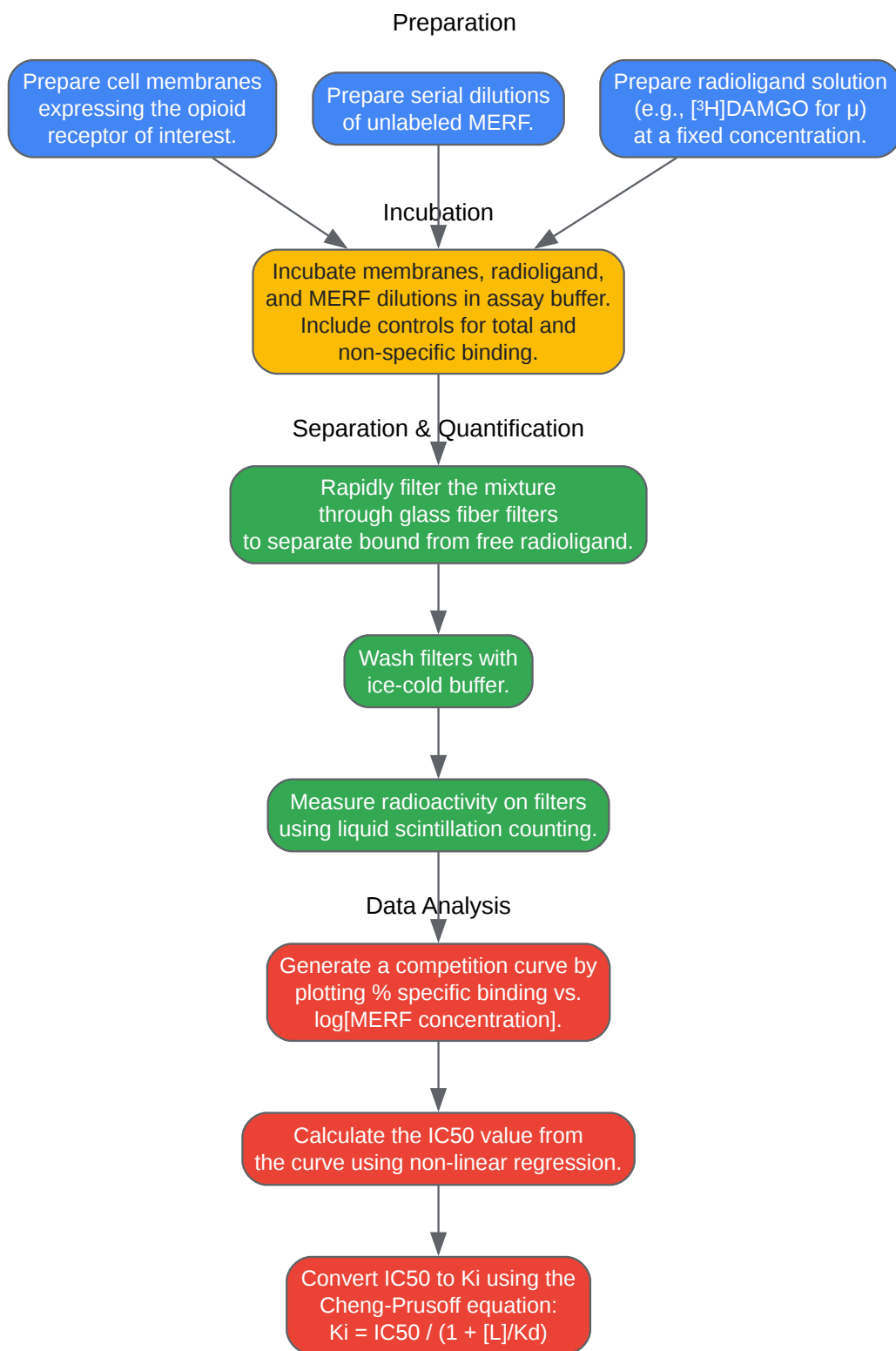
While MERF is known to interact with mu, delta, and kappa opioid receptors, specific binding affinity ( $K_i$ ) and functional potency ( $EC_{50}/IC_{50}$ ) values are not consistently reported across the literature. However, its functional analgesic potency has been quantified in vivo. Researchers can use the protocols provided herein to determine receptor-specific quantitative data in their experimental systems.

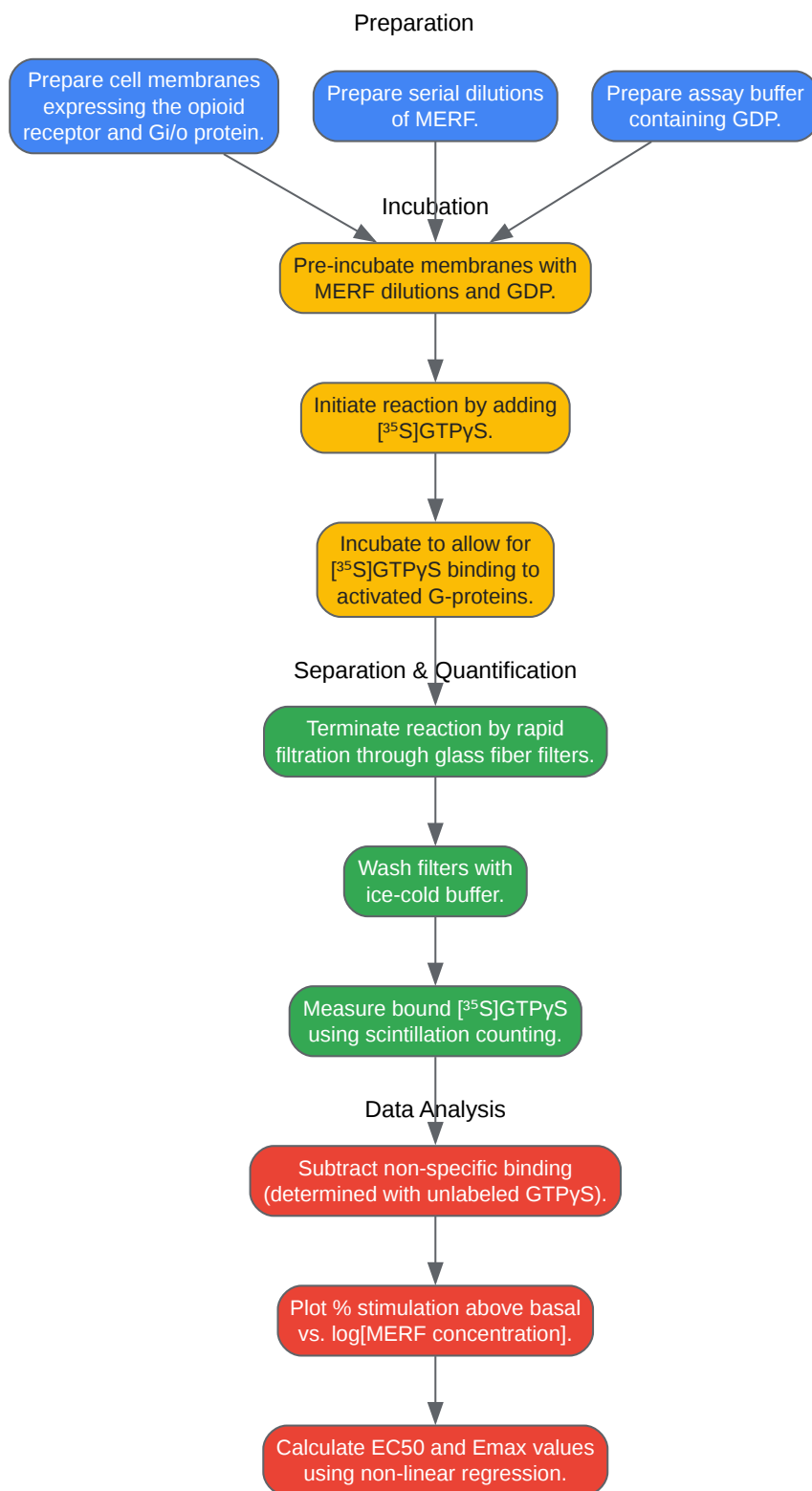
Parameter	Value	Species/Assay
Analgesic Potency ( $EC_{50}$ )	38.5 nmol/mouse	Mouse (intracerebroventricular), Tail-Flick Test

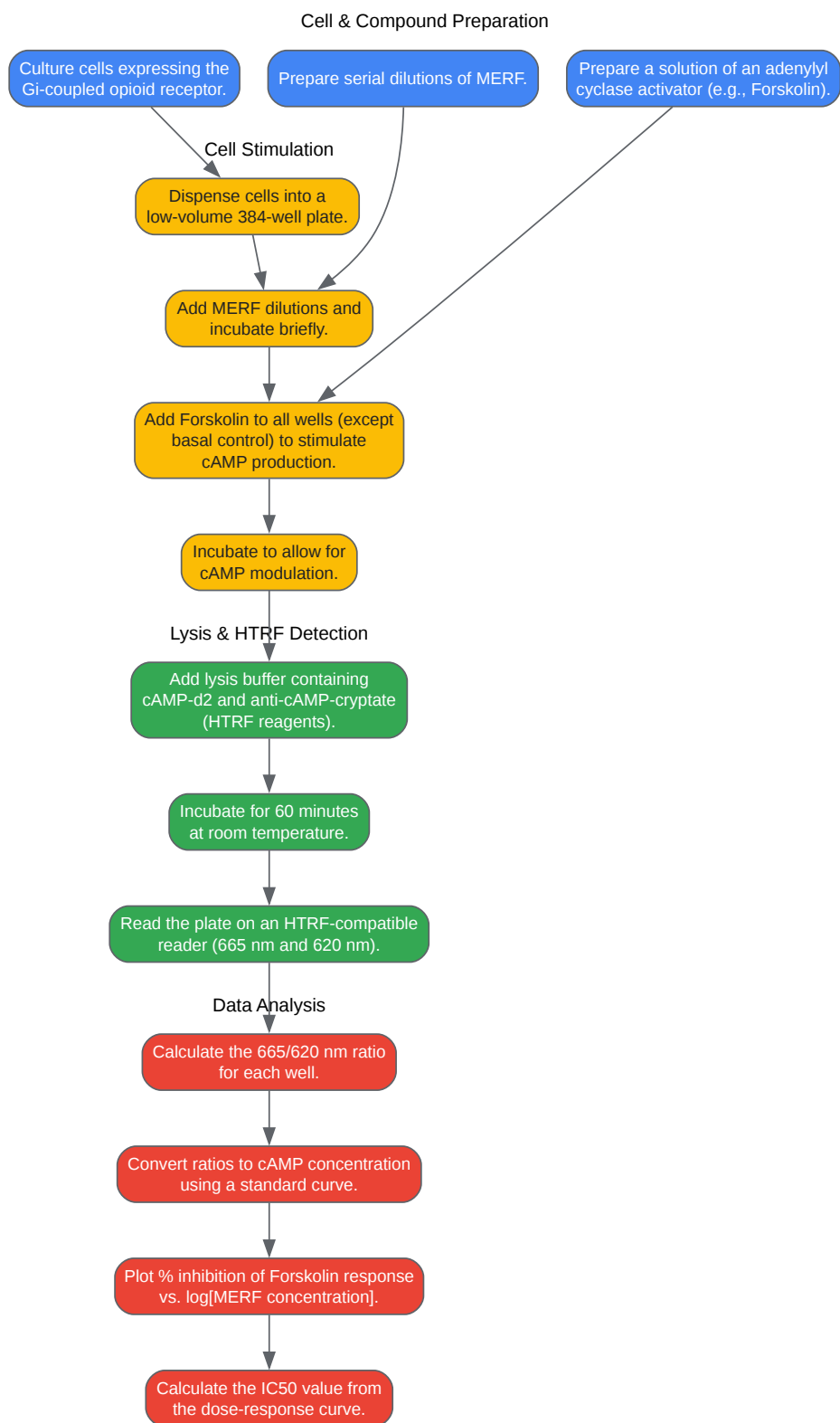
## Signaling Pathway

The diagram below illustrates the canonical signaling pathway for **Met-Enkephalin-Arg-Phe** upon binding to a Gi/o-coupled opioid receptor.









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## References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
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